4-Amino-2',3',5',6'-tetrachloro-1,4'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2’,3’,5’,6’-tetrachloro-1,4’-bipyridin-1-ium dichloride is a bipyridinium salt known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and an amino group, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2’,3’,5’,6’-tetrachloro-1,4’-bipyridin-1-ium dichloride typically involves the chlorination of bipyridine derivatives followed by the introduction of an amino group. One common method involves the reaction of 4,4’-bipyridine with chlorine gas under controlled conditions to introduce the chlorine atoms. Subsequently, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2’,3’,5’,6’-tetrachloro-1,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted bipyridinium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2’,3’,5’,6’-tetrachloro-1,4’-bipyridin-1-ium dichloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-2’,3’,5’,6’-tetrachloro-1,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through redox reactions. The compound can undergo reversible oxidation and reduction, making it useful in applications that require electron transfer processes. Its molecular targets include enzymes and receptors involved in redox signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrachloro-1,4-benzoquinone: Similar in structure but lacks the bipyridine moiety.
4,4’-Bipyridine: Lacks the chlorine atoms and amino group, making it less reactive in certain chemical reactions.
Uniqueness
4-Amino-2’,3’,5’,6’-tetrachloro-1,4’-bipyridin-1-ium dichloride is unique due to its combination of multiple chlorine atoms, an amino group, and a bipyridine core. This combination imparts distinct redox properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
869960-53-2 |
---|---|
Molekularformel |
C10H7Cl6N3 |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
1-(2,3,5,6-tetrachloropyridin-1-ium-4-yl)pyridin-1-ium-4-amine;dichloride |
InChI |
InChI=1S/C10H5Cl4N3.2ClH/c11-6-8(7(12)10(14)16-9(6)13)17-3-1-5(15)2-4-17;;/h1-4,15H;2*1H |
InChI-Schlüssel |
PFJHKDZJUIGBKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC=C1N)C2=C(C(=[NH+]C(=C2Cl)Cl)Cl)Cl.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.